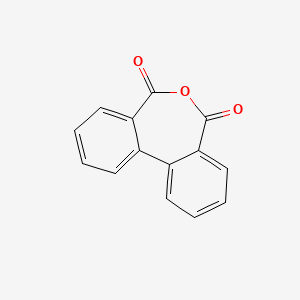
Diphenic anhydride
概要
説明
Diphenic anhydride (DPA) is an anhydride of diphenic acid, a compound containing two phenyl groups. It is a colorless solid that is insoluble in water and has a melting point of 116-118°C. DPA is a versatile reagent used in many organic synthesis processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used in the production of polymers, pharmaceuticals, and other organic compounds.
科学的研究の応用
Reaction with Nucleophilic Reagents
Diphenic anhydride demonstrates interesting chemical behaviors when interacting with other compounds. For example, when heated with mercuric oxide in acetic acid, this compound transforms into a compound that reacts with nucleophilic reagents like KI, H2S, and KCN. This property is noteworthy for its potential applications in creating specific chemical reactions and compounds (Takahashi, Togashi, Morishita, & Takeda, 1982).
Carbodiimide-Induced Geometry Changes
This compound exhibits the ability to undergo significant geometric changes when exposed to carbodiimides. This characteristic is vital in the context of molecular clamps and the design of functional systems. The behavior of this compound in this context can provide insights into molecular dynamics and kinetics, which are crucial for designing more efficient chemical systems (Jayalath, Gerken, Mantel, & Hartley, 2021).
Promotor in Glycosylations
This compound, in combination with other compounds like diphenylsulfoxide and triflic anhydride, has been shown to be effective in glycosylation processes. This application is particularly relevant in the field of organic synthesis, where such promotor systems can activate certain compounds for specific reactions (Codée, Litjens, den Heeten, Overkleeft, van Boom, & van der Marel, 2003).
Determination of Fatty Alcohol Ethoxylates
In analytical chemistry, this compound has been utilized as a derivatization reagent for the determination of fatty alcohol ethoxylates. This application highlights its role in enhancing detection sensitivity and improving chromatographic separation, which is crucial in various analytical processes (Micó-Tormos, Bianchi, Simó-Alfonso, & Ramis‐Ramos, 2009).
Industrial Applications
This compound has been explored for its potential use in industrial applications, such as the production of alkyd resins. These resins, derived from this compound, have properties comparable to those of phthalic alkyds, indicating its utility in materials science and industrial chemistry (Dean, White, & McNeil, 2007).
作用機序
Target of Action
Diphenic anhydride is a reactive compound that primarily targets water, alcohols, amines, and other nucleophilic reagents . It acts as an acidic anhydride, which means it can donate a proton to these targets, leading to various chemical reactions .
Mode of Action
The interaction of this compound with its targets results in the formation of diphenic acid . This is due to the acidic nature of the anhydride, which allows it to react with nucleophilic reagents, such as water and alcohols .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of diphenic acid . Diphenic acid is an important organic compound, and its formation mechanism involves various reactions and molecular interactions . Understanding this mechanism can reveal how diphenic acid is produced in natural environments, such as through microbial degradation of naphthalene .
Result of Action
The primary result of this compound’s action is the formation of diphenic acid . This compound is characterized by its potential to mitigate the risks of chronic diseases . Derivatives of diphenic acid have garnered significant attention, often found in fruits like raspberries, strawberries, and blackberries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of diphenic acid can occur in natural environments through microbial degradation of naphthalene . Additionally, the reaction of this compound with its targets can be influenced by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
When handling Diphenic anhydride, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
将来の方向性
Diphenic anhydride and other cyclic anhydrides are potent tools for bioconjugation, therefore they are broadly used in the functionalization of biomolecules and carriers . The pH-dependent stability and reactivity, as well as the physical properties, can be tuned by the structure of the cyclic anhydride used, thus their application in smart delivery systems has become very important .
生化学分析
Biochemical Properties
Diphenic anhydride plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and as a conformational lock in molecular design. It interacts with various enzymes and proteins, including those involved in the acylation of functional groups such as alcohols, amines, and thiols. The compound’s reactivity as an anhydride allows it to form stable complexes with these biomolecules, facilitating various biochemical processes .
Cellular Effects
This compound influences cellular processes by inducing conformational changes in biomolecules. It has been shown to affect the geometry of substituted diphenic acids, leading to a reduction in the twist about the biaryl bond. This conformational change can impact cell signaling pathways, gene expression, and cellular metabolism. The transient formation of this compound in cells can also affect the stability and function of proteins and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of transient anhydride bonds with biomolecules. These bonds can lead to enzyme inhibition or activation, depending on the specific interaction. This compound can also induce changes in gene expression by altering the conformation of DNA-binding proteins and transcription factors. The compound’s ability to form stable complexes with various biomolecules underlies its diverse biochemical activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is sensitive to moisture and can decompose in aqueous environments, leading to a reduction in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions and enhance cellular function. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. It is a downstream metabolite of 9,10-dihydroxyphenanthrene and can be further metabolized to produce carbon dioxide and phthalate. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can affect its activity and function, influencing various biochemical processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s role in biochemical reactions and its interactions with biomolecules .
特性
IUPAC Name |
benzo[d][2]benzoxepine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(16)17-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGJTANVBJFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064094 | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6050-13-1 | |
| Record name | Diphenic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenz[c,e]oxepin-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,2'-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diphenic anhydride?
A1: this compound has the molecular formula C14H8O3 and a molecular weight of 224.21 g/mol.
Q2: What are some key spectroscopic features of this compound?
A2: Infrared spectroscopy reveals a characteristic shift in carbonyl adsorption to a very low wavenumber for this compound-mercury compounds, suggesting an ionic O-Hg linkage. [] This shift indicates a carbonium ion character at the carbon atom bonded to mercury. 13C NMR spectroscopy can differentiate between the two configurational isomers of hyperbranched poly(ester−amide)s synthesized using this compound. []
Q3: How does this compound react with nucleophilic reagents?
A3: Due to the carbonium ion character of the carbon atom attached to mercury in this compound-mercury compounds, these compounds exhibit reactivity towards nucleophiles such as KI, H2S, and KCN. []
Q4: Can this compound be used to synthesize hyperbranched polymers?
A4: Yes, this compound acts as an AA' monomer in polycondensation reactions with aromatic or aliphatic multihydroxyl primary amines (CBx monomers) to produce hyperbranched poly(ester-amide)s. This reaction proceeds without the need for a catalyst. []
Q5: How does this compound contribute to chemiluminescence in certain reactions?
A5: Research suggests that the reaction of this compound with p-nitroperoxybenzoic acid in the presence of KOH and a catalytic chemiluminescence activator generates diphenoyl peroxide. This peroxide then decomposes via a chemiluminescent mechanism, resulting in visible light emission. []
Q6: What are some potential applications of alkyl esters derived from diphenic acid?
A6: Alkyl esters of diphenic acid show promise as plasticizers. Additionally, alkyd resins synthesized from this compound exhibit properties comparable to phthalic alkyds. []
Q7: Can this compound be used in the synthesis of photo-radical initiators?
A7: Yes, this compound serves as a starting material for synthesizing novel photo-radical initiators like N-[2-(2-acryloyloxyethoxy)ethyl]biphenyldicarboximide (BDI-5). BDI-5 is notable for its high sensitivity, solubility in organic solvents, lack of absorbance above 380 nm, and thermal stability exceeding 300 °C. []
Q8: How does this compound function in the design of bihelical structures?
A8: Diphenic acid, derived from this compound, acts as a conformational lock in designing bihelical structures. When sequentially linked with cystine, it promotes the formation of a figure-eight or "infinity" topology. This design principle has been investigated for its potential in peptide and peptidomimetic chemistry. []
Q9: How has computational chemistry been used to study diphenic acid derivatives?
A9: Molecular orbital calculations have been employed to investigate the conformational preferences of diphenic acid derivatives. These studies provide insights into the stability and geometry of bihelical structures formed by linking diphenic acid with amino acids like cystine. [, ] ,
Q10: Can carbodiimide-induced geometry changes in diphenic acids be modeled computationally?
A10: Yes, computational methods have been used to study the transient geometry changes that occur in diphenic acids upon reaction with carbodiimides. These studies provide kinetic and thermodynamic parameters that help understand the efficiency, lifetime, and steric/electronic effects governing the formation of transient diphenic anhydrides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,5R,8R,10R,17R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1222223.png)


![3-[[(3-Acetylanilino)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1222228.png)
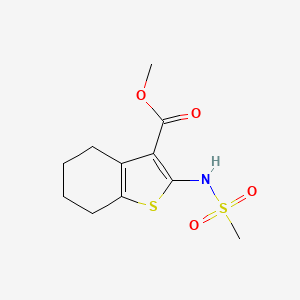
![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]butanamide](/img/structure/B1222232.png)
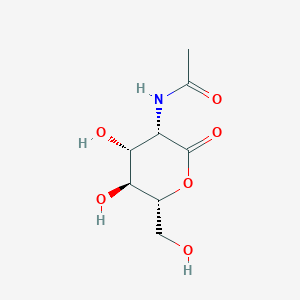
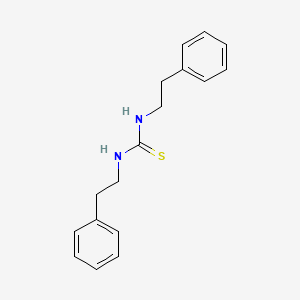
![(7-Chloro-1,3a-diaza-4,9-dithia-4H-benzo[f]indene-6-carboxylic acid 2-methyl-8-quinolyl)4,4-dioxide](/img/structure/B1222238.png)

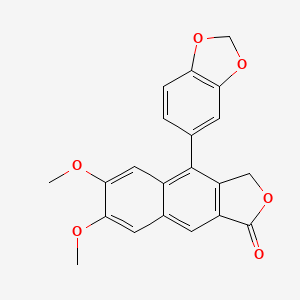
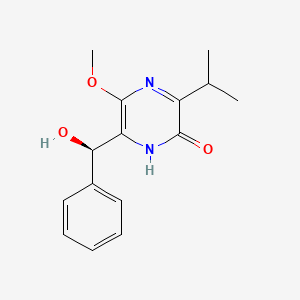
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1222246.png)